3-(1-Methylindol-6-yl)propanoic acid
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Overview
Description
3-(1-Methylindol-6-yl)propanoic acid is a compound with the CAS Number: 7479-20-1 . It has a molecular weight of 203.24 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2/c1-13-8-9 (6-7-12 (14)15)10-4-2-3-5-11 (10)13/h2-5,8H,6-7H2,1H3, (H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 124-126 degrees Celsius .Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Mechanism of Action
Target of Action
3-(1-Methylindol-6-yl)propanoic acid, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, including this compound, are known to influence various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Properties
IUPAC Name |
3-(1-methylindol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXSIFOIGVFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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